5-乙炔基-2-氟苯胺

描述

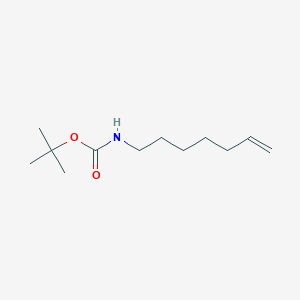

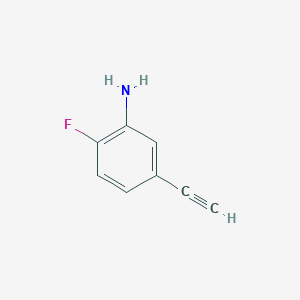

5-Ethynyl-2-fluoroaniline is a compound with the molecular formula C8H6FN . It has a molecular weight of 135.14 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of 5-Ethynyl-2-fluoroaniline consists of 8 carbon atoms, 6 hydrogen atoms, 1 nitrogen atom, and 1 fluorine atom . The InChI code for this compound is 1S/C8H6FN/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,10H2 .Physical and Chemical Properties Analysis

5-Ethynyl-2-fluoroaniline is a solid substance . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .科学研究应用

神经科学中的放射性配体成像

5-乙炔基-2-氟苯胺衍生物已在神经科学领域中得到探索,特别是用于使用正电子发射断层扫描 (PET) 对大脑受体进行成像。例如,[11C]SP203,一种与 5-乙炔基-2-氟苯胺相关的化合物,被合成并用于对猴脑中的代谢型谷氨酸 5 受体 (mGluR5) 进行成像。这项研究意义重大,因为它有助于理解各种神经系统疾病中的神经受体动力学,并可以帮助开发新的疗法(Siméon 等,2012)。

癌症研究

在癌症研究领域,5-乙炔基-2-氟苯胺的衍生物已被用于合成新型抗肿瘤化合物。例如,5-氟-2-碘苯胺与各种芳磺酰氯的相互作用导致了对癌细胞系表现出选择性抑制的化合物的开发。这突出了 5-乙炔基-2-氟苯胺衍生物在靶向癌症治疗开发中的潜力(McCarroll 等,2007)。

DNA 研究和荧光成像

该化合物在 DNA 研究中具有应用,它通过光致电子转移增强荧光猝灭。此特性对于构建用于汞离子和半胱氨酸的灵敏传感器很有价值,证明了其在生化传感和分子生物学中的效用(Zhang 等,2015)。

生物化学中的诊断工具

5-乙炔基-2-氟苯胺衍生物用于开发诊断工具,用于评估转损伤 DNA 合成等生物过程。此应用对于理解细胞对 DNA 损伤的反应以及诱变和致癌机制至关重要(Choi & Berdis, 2019)。

体内 DNA 代谢标记

这些化合物还已用于 DNA 的体内代谢标记,为传统的标记方法提供了一种毒性较小的替代方法。例如,它们在斑马鱼胚胎中的使用允许对 DNA 复制和细胞动力学进行详细分析,这在发育生物学和基因组学中很有价值(Neef & Luedtke, 2011)。

安全和危害

The compound has been classified as a warning under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280, which advises wearing protective gloves, clothing, and eye/face protection .

作用机制

Target of Action

It’s worth noting that the compound has been used in research studies related to functional histidines in live cells .

Biochemical Pathways

It has been used in studies related to the profiling of functional histidines in live cells . This suggests that it may have an impact on the biochemical pathways involving histidine residues.

Result of Action

It has been used in studies related to the profiling of functional histidines in live cells , suggesting that it may have an impact on the functionality of these residues.

生化分析

Biochemical Properties

5-Ethynyl-2-fluoroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with nucleophilic amino acid residues, particularly histidine, in enzyme active sites, metal-binding sites, and protein-protein interaction interfaces . The interaction with histidine is facilitated by the moderate nucleophilicity of the compound, which allows it to selectively label histidine residues in live cells . This selective labeling is crucial for studying the function and activity of enzymes and proteins in biochemical pathways.

Cellular Effects

5-Ethynyl-2-fluoroaniline has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with histidine residues in proteins can alter the activity of enzymes and other proteins, leading to changes in cellular processes . Additionally, 5-Ethynyl-2-fluoroaniline has been used in metabolic labeling experiments to study the effects of cellular stress on transcription and other cellular functions .

Molecular Mechanism

The molecular mechanism of 5-Ethynyl-2-fluoroaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound selectively labels histidine residues in proteins through a singlet oxygen and chemical probe relay labeling method . This method enables high selectivity towards histidine, allowing researchers to study the role of histidine residues in enzymatic catalysis, metal binding, and protein-protein interactions. The labeling of histidine residues can lead to changes in enzyme activity and protein function, ultimately affecting gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethynyl-2-fluoroaniline can change over time. The compound’s stability and degradation are important factors to consider in long-term experiments. Studies have shown that 5-Ethynyl-2-fluoroaniline can be used in metabolic labeling experiments to monitor changes in transcription and other cellular processes over time . The compound’s stability and ability to selectively label histidine residues make it a valuable tool for studying long-term effects on cellular function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 5-Ethynyl-2-fluoroaniline can vary with different dosages in animal models. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxic or adverse effects. Studies have shown that the compound can be delivered through various methods, such as injection or drinking water, to study its effects on cell proliferation and other cellular processes . The optimal concentration of 5-Ethynyl-2-fluoroaniline may vary depending on the duration of the experiment and the specific cellular processes being studied.

Metabolic Pathways

5-Ethynyl-2-fluoroaniline is involved in various metabolic pathways, including those related to the synthesis and metabolism of nucleic acids and proteins. The compound’s interaction with histidine residues in enzymes and proteins can affect metabolic flux and metabolite levels . Additionally, 5-Ethynyl-2-fluoroaniline has been used in metabolic labeling experiments to study changes in transcription and other metabolic processes under different conditions .

Transport and Distribution

The transport and distribution of 5-Ethynyl-2-fluoroaniline within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to selectively label histidine residues in proteins allows it to be distributed to specific cellular compartments and organelles . This selective labeling is important for studying the localization and function of proteins in different cellular contexts.

Subcellular Localization

5-Ethynyl-2-fluoroaniline’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to selectively label histidine residues in proteins allows researchers to study the localization and function of proteins in different subcellular compartments . This information is valuable for understanding the role of specific proteins in cellular processes and their potential as therapeutic targets.

属性

IUPAC Name |

5-ethynyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSDAICHQULLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669735 | |

| Record name | 5-Ethynyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-58-8 | |

| Record name | 5-Ethynyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B1390149.png)

![4-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1390152.png)

![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)

![2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1390162.png)

![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)